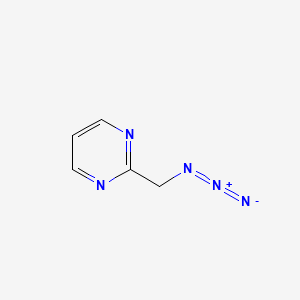
2-(Azidomethyl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Azidomethyl)pyrimidine is a heterocyclic organic compound that features a pyrimidine ring substituted with an azidomethyl group at the second position. Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields, including medicinal chemistry, agrochemicals, and materials science.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Azidomethyl)pyrimidine typically involves the introduction of an azido group into a pyrimidine precursor. One common method is the reaction of 2-chloromethyl-pyrimidine with sodium azide in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the azido group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
化学反応の分析
Types of Reactions: 2-(Azidomethyl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Cycloaddition Reactions:
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide in DMF.
Cycloaddition: Copper(I) catalysts for azide-alkyne cycloaddition.
Reduction: Hydrogen gas with palladium on carbon.
Major Products:
Substitution: Various substituted pyrimidines.
Cycloaddition: Triazole derivatives.
Reduction: Aminomethyl-pyrimidine.
科学的研究の応用
2-(Azidomethyl)pyrimidine has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules through click chemistry.
Biology: Incorporated into nucleic acids for bioorthogonal labeling and tracking of biomolecules.
Medicine: Potential precursor for the development of antiviral and anticancer agents.
Industry: Utilized in the synthesis of materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 2-(Azidomethyl)pyrimidine depends on its application. In click chemistry, the azido group reacts with alkynes to form stable triazole rings, facilitating the conjugation of biomolecules or materials. In medicinal applications, the azido group can be transformed into other functional groups that interact with biological targets, such as enzymes or receptors, to exert therapeutic effects.
類似化合物との比較
2-Chloromethyl-pyrimidine: Precursor for the synthesis of 2-(Azidomethyl)pyrimidine.
2-Aminomethyl-pyrimidine: Reduction product of this compound.
2-Triazolylmethyl-pyrimidine: Product of azide-alkyne cycloaddition.
Uniqueness: this compound is unique due to its azido group, which provides versatility in chemical reactions, particularly in click chemistry. This makes it a valuable intermediate for the synthesis of a wide range of compounds with diverse applications.
特性
分子式 |
C5H5N5 |
|---|---|
分子量 |
135.13 g/mol |
IUPAC名 |
2-(azidomethyl)pyrimidine |
InChI |
InChI=1S/C5H5N5/c6-10-9-4-5-7-2-1-3-8-5/h1-3H,4H2 |
InChIキー |
YDRICQHYWQFNFI-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C(N=C1)CN=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


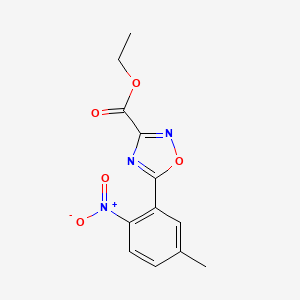
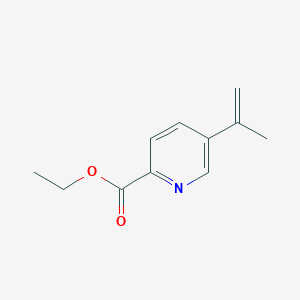
![6-[(2-methylcyclohexyl)amino]-5-nitro-1H-pyridin-2-one](/img/structure/B8627256.png)
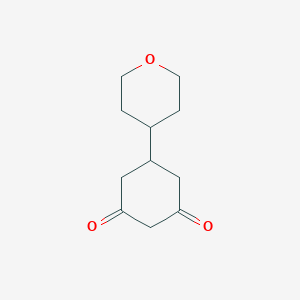
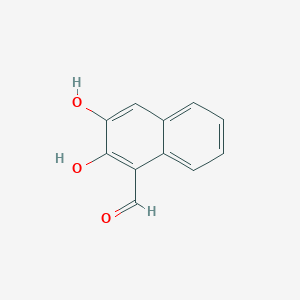
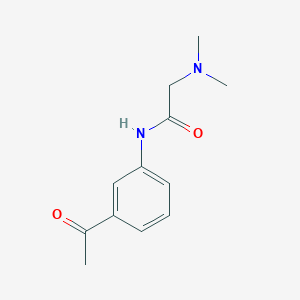
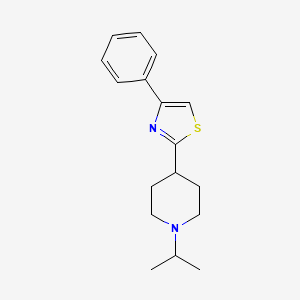
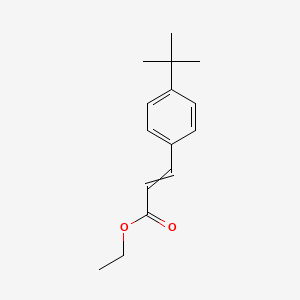
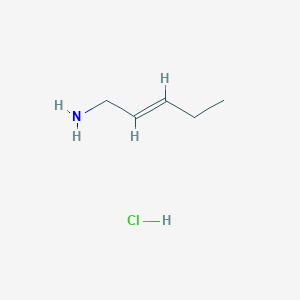
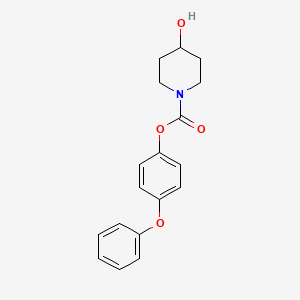
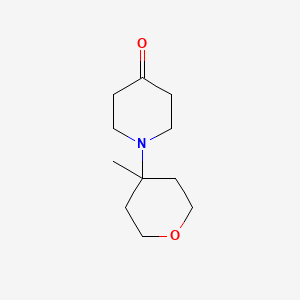
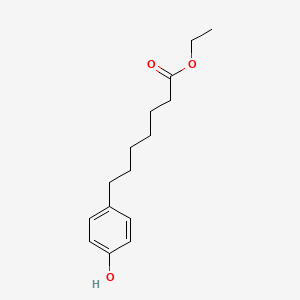
![Benzoic acid, 4-[(2S)-oxiranylmethoxy]-, methyl ester](/img/structure/B8627329.png)
![1,3-dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[4,5-b]pyridin-2-one](/img/structure/B8627330.png)
